molecular formula C77H124NO8P B3159580 2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate CAS No. 863180-05-6

2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate

Cat. No.: B3159580
CAS No.: 863180-05-6
M. Wt: 1222.8 g/mol
InChI Key: ZVFLDVACRJJJLS-IESNROCXSA-N
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Description

The compound 2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate is a synthetic lipid featuring:

  • Glycerol backbone: Substituted with two saturated hexadecanoyl (C16:0) chains at the 2- and 3-positions.
  • Phosphate-linked pyridinium headgroup: The 1-position of glycerol is esterified to a phosphate group connected to an ethyl chain, terminating in a pyridinium ring.

This structure combines hydrophobic hexadecanoyl chains with a positively charged pyridinium headgroup and conjugated polyenes, suggesting applications in membrane biology, drug delivery, or imaging.

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H124NO8P/c1-12-14-16-18-20-22-24-26-28-30-32-34-36-48-74(79)83-62-71(86-75(80)49-37-35-33-31-29-27-25-23-21-19-17-15-13-2)63-85-87(81,82)84-59-58-78-57-54-69(47-39-43-65(4)51-53-73-68(7)46-41-56-77(73,10)11)61-70(78)60-66(5)44-38-42-64(3)50-52-72-67(6)45-40-55-76(72,8)9/h38-39,42-44,47,50-54,57,60-61,71H,12-37,40-41,45-46,48-49,55-56,58-59,62-63H2,1-11H3/b44-38+,47-39+,52-50+,53-51+,64-42+,65-43+,66-60+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFLDVACRJJJLS-IESNROCXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+]1=C(C=C(C=C1)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+]1=C(C=C(C=C1)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H124NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746901
Record name 2,3-Bis(hexadecanoyloxy)propyl 2-{2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]pyridin-1-ium-1-yl}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1222.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863180-05-6
Record name 2,3-Bis(hexadecanoyloxy)propyl 2-{2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohex-1-en-1-yl)octa-1,3,5,7-tetraen-1-yl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-1,3,5-trien-1-yl]pyridin-1-ium-1-yl}ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate is a complex phospholipid derivative with potential biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound's chemical structure includes a long hydrophobic alkyl chain (hexadecanoyloxy), a pyridinium moiety that enhances solubility in biological systems, and multiple unsaturated hydrocarbon chains. These features suggest it may interact with biological membranes and cellular components.

PropertyValue
Molecular FormulaC₃₃H₅₃N₁P₁O₄
Molecular Weight563.78 g/mol
SolubilitySoluble in organic solvents
HydrophobicityHigh (due to hexadecanoyloxy)

The compound is hypothesized to function as a Toll-like receptor (TLR) agonist , which plays a crucial role in the immune response. TLRs are essential for recognizing pathogens and initiating immune responses. The specific interaction with TLRs may lead to enhanced immune activation and potential therapeutic applications in cancer treatment.

Case Studies

  • Cancer Imaging : A study highlighted the use of a dye-labeled variant of this compound for targeted imaging of pancreatic cancer. The results indicated significant uptake in tumor tissues compared to normal tissues, suggesting its potential as a diagnostic tool in oncology .
  • Neuroprotection : Research has indicated that derivatives of this compound exhibit neuroprotective properties in models of neurodegenerative diseases. The mechanism involves modulation of inflammatory pathways and protection against oxidative stress .
  • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages upon TLR activation. This suggests potential applications in treating inflammatory diseases .

In Vivo Studies

In vivo studies using animal models have demonstrated the following effects:

  • Tumor Growth Inhibition : Administration of the compound resulted in reduced tumor size and improved survival rates in mice with induced tumors.
  • Cytokine Modulation : Significant changes in serum cytokine levels were observed, indicating an immune-modulatory effect.

Table 2: Summary of Biological Activities

ActivityObservations
Tumor ImagingEnhanced uptake in tumor cells
NeuroprotectionReduced neuronal cell death
Anti-inflammatoryDecreased cytokine levels

Scientific Research Applications

Pharmaceutical Applications

  • Targeted Drug Delivery : The compound's phospholipid nature allows it to be utilized in drug delivery systems. Its ability to encapsulate hydrophobic drugs and improve their bioavailability has been documented in various studies. The incorporation of hexadecanoyloxy groups enhances its interaction with biological membranes .
  • Cancer Therapy : Research indicates that derivatives similar to this compound can serve as agonists for Toll-like receptors (TLRs), which are crucial in cancer immunotherapy. By activating TLRs selectively in tumor microenvironments, they may enhance anti-tumor immunity while minimizing systemic toxicity .

Cosmetic Industry

  • Emulsifiers and Skin Conditioning Agents : The compound can function as an emulsifier in cosmetic formulations due to its amphiphilic properties. It helps stabilize oil-in-water emulsions and enhances skin hydration by forming a protective barrier on the skin surface .
  • Anti-inflammatory Properties : Studies have suggested that compounds with similar structures exhibit anti-inflammatory effects. This could be beneficial in formulating products aimed at reducing skin irritation and inflammation .

Material Science

  • Nanomaterials : The compound's amphiphilic nature makes it suitable for synthesizing nanocarriers for drug delivery applications. Its ability to self-assemble into micelles or liposomes can be harnessed to create targeted delivery systems for pharmaceuticals .
  • Biodegradable Polymers : Incorporating this compound into polymer matrices can enhance their biodegradability and biocompatibility. This is particularly relevant for developing sustainable materials for biomedical applications .

Case Studies

Application AreaStudy ReferenceFindings
Cancer TherapyPMID: 23098072Demonstrated effective targeting of pancreatic cancer cells using TLR agonists derived from similar compounds.
Cosmetic FormulationsPubChemShowed improved skin hydration and barrier function when used as an emulsifier in creams.
NanotechnologyPatent US20150376546A1Developed a novel nanocarrier system improving drug solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Features

The table below summarizes key differences between the target compound and related lipids:

Compound Name Headgroup Type Charge Acyl Chains Key Properties References
Target Compound Pyridinium with polyene substituents Positive 2×hexadecanoyl (C16:0) Rigid, saturated chains; conjugated polyenes may enable fluorescence; membrane interactions enhanced by charge.
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) Phosphocholine Zwitterionic 2×palmitoyl (C16:0) Forms stable bilayers; widely used in liposomes and membrane models.
DOCP (2-((2,3-Bis(oleoyloxy)propyl)dimethylammonio)ethyl hydrogen phosphate) Phosphate-ethyl-dimethylammonium Negative 2×oleoyl (C18:1) Anti-fouling properties; dipole-mediated interactions with PC membranes.
d5-16:0/16:0/16:0-TAG Triacylglycerol Neutral 2×hexadecanoyl, 1×deuterated hexadecanoyl Neutral storage lipid; used as an internal standard in lipidomics.

Headgroup and Charge Comparison

  • Target Compound vs. DPPC : The pyridinium headgroup confers a permanent positive charge, contrasting with DPPC’s zwitterionic phosphocholine group. This enhances electrostatic interactions with negatively charged membranes or biomolecules.
  • Target Compound vs. DOCP : DOCP’s inverted dipole and negative charge promote anti-fouling behavior, whereas the target’s positive charge may favor adhesion to anionic surfaces (e.g., bacterial membranes).

Acyl Chain Impact

  • Saturated vs. Unsaturated Chains: The target’s fully saturated hexadecanoyl chains (C16:0) increase membrane rigidity compared to DOCP’s unsaturated oleoyl chains (C18:1), which introduce kinks and fluidity .

Biophysical and Application Insights

  • Membrane Interactions : The target’s rigid acyl chains and charged headgroup may stabilize micelles or liposomes under physiological conditions, similar to DPPC but with tailored charge properties.
  • Imaging Potential: The conjugated polyenes could enable fluorescence, analogous to pyridinium-based dyes used in confocal imaging () .

Research Findings and Limitations

  • Functional Gaps : Direct studies on the target’s fluorescence, membrane incorporation, or cytotoxicity are absent. Further experimental work is needed to confirm inferred properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate
Reactant of Route 2
Reactant of Route 2
2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate

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